molecular formula C22H22Cl2N4O2S B2797508 N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1217053-90-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No.: B2797508
CAS No.: 1217053-90-1
M. Wt: 477.4
InChI Key: SINDOEWOVRPPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core modified with chloro and methoxy substituents, an imidazole-containing propyl chain, and a phenylacetamide moiety. Its hydrochloride salt form enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S.ClH/c1-29-18-9-8-17(23)21-20(18)25-22(30-21)27(12-5-11-26-13-10-24-15-26)19(28)14-16-6-3-2-4-7-16;/h2-4,6-10,13,15H,5,11-12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDOEWOVRPPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology. The compound's structure incorporates an imidazole ring, which is known for its diverse pharmacological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential as a therapeutic agent.

Chemical Structure

The compound can be represented as follows:

C18H21ClN4O2S\text{C}_{18}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. Key mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to other imidazole derivatives, this compound may inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2, leading to increased caspase activity .

Efficacy in Cancer Cell Lines

Research has demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism Reference
HeLa0.4Tubulin polymerization inhibition
A5490.51Induction of G2/M phase arrest
MDA-MB-2310.63Apoptosis induction
HCT1165.0Disruption of cell cycle

Case Studies

  • Imidazole Derivatives in Cancer Therapy : A study highlighted the anticancer potential of imidazole derivatives, noting that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 80 nM to 1 µM .
  • Apoptotic Mechanisms : Another investigation focused on the apoptotic effects of imidazole-based compounds. It was found that these compounds could significantly increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, effectively promoting programmed cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () details the synthesis of 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) , a structurally distinct compound with a 1,3,4-thiadiazole backbone instead of a benzothiazole core. Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison

Feature Target Compound (Benzothiazole Derivative) Compound I (1,3,4-Thiadiazole Derivative)
Core Structure Benzo[d]thiazole with Cl, OMe substituents 1,3,4-Thiadiazole
Functional Groups Imidazole-propyl, phenylacetamide Phenylpropyl, 2-chloroaniline
Synthetic Route Not described in provided evidence POCl3-mediated cyclization of precursors
Therapeutic Potential Likely kinase/receptor modulation (speculative) Antimicrobial/antifungal (based on thiadiazole activity)

Key Differences:

Core Heterocycle : The target compound’s benzothiazole scaffold is associated with kinase inhibition (e.g., B-Raf inhibitors) and anticancer activity, while Compound I’s 1,3,4-thiadiazole is linked to antimicrobial properties .

Substituent Effects : The chloro-methoxybenzothiazole in the target compound may enhance metabolic stability and receptor binding compared to Compound I’s simpler thiadiazole-aniline system.

Solubility : The hydrochloride salt of the target compound likely improves bioavailability over the neutral thiadiazole derivative.

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack direct pharmacological or biochemical data for the target compound, making functional comparisons speculative.

Q & A

Q. What are the key steps in synthesizing N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
  • Step 2 : Introduction of the 7-chloro-4-methoxy substituents through electrophilic aromatic substitution or nucleophilic displacement.
  • Step 3 : Alkylation of the imidazole moiety (e.g., using 3-chloropropylimidazole) followed by coupling with the benzo[d]thiazol-2-amine intermediate.
  • Step 4 : Acetamide formation via acylation of the secondary amine, followed by hydrochloride salt precipitation for improved stability. Critical parameters include reflux conditions (e.g., in DMF or DCM), purification via column chromatography, and monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy, chloro, imidazole). Overlapping peaks in aromatic regions may require 2D NMR (COSY, HSQC) for resolution .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend in amides).
  • Mass Spectrometry (HRMS) : Provides exact molecular weight confirmation, distinguishing isotopic patterns from chlorine .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities and validates bond angles .

Q. What biological targets are hypothesized for this compound based on its structure?

The imidazole and benzo[d]thiazole moieties suggest interactions with:

  • Kinases : Imidazole’s nitrogen atoms may chelate Mg²⁺/ATP-binding sites.
  • GPCRs : The hydrophobic phenyl and thiazole groups could mediate receptor binding.
  • Microtubule proteins : Chloro and methoxy groups may enhance binding to β-tubulin (analogous to taxol-site inhibitors). Preliminary docking studies on similar compounds support these hypotheses .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yield in the final acylation step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine.
  • Catalysts : Use coupling agents like HATU or EDCI/HOBt to activate the carboxylate intermediate.
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., racemization).
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients removes unreacted starting materials .

Q. How should discrepancies in reported IC50 values across in vitro studies be addressed?

Discrepancies may arise from:

  • Assay Conditions : Variations in pH, serum proteins, or incubation time. Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation .
  • Cell Line Differences : Use isogenic cell lines to isolate genetic factors.
  • Compound Purity : Verify purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may affect activity .

Q. What strategies mitigate low aqueous solubility during in vivo efficacy studies?

  • Salt Formation : Hydrochloride salts improve solubility; alternative counterions (e.g., mesylate) can be explored.
  • Co-Solvents : Use cyclodextrins or PEG-based formulations.
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. Which techniques confirm target-binding mechanisms and specificity?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolves binding poses at atomic resolution.
  • CRISPR Knockout Models : Validate target specificity by comparing activity in WT vs. KO cell lines .

Safety and Handling

Q. What protocols ensure safe storage and handling of this compound?

  • Storage : Keep in airtight containers under inert gas (N2/Ar), protected from light and moisture at –20°C.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.